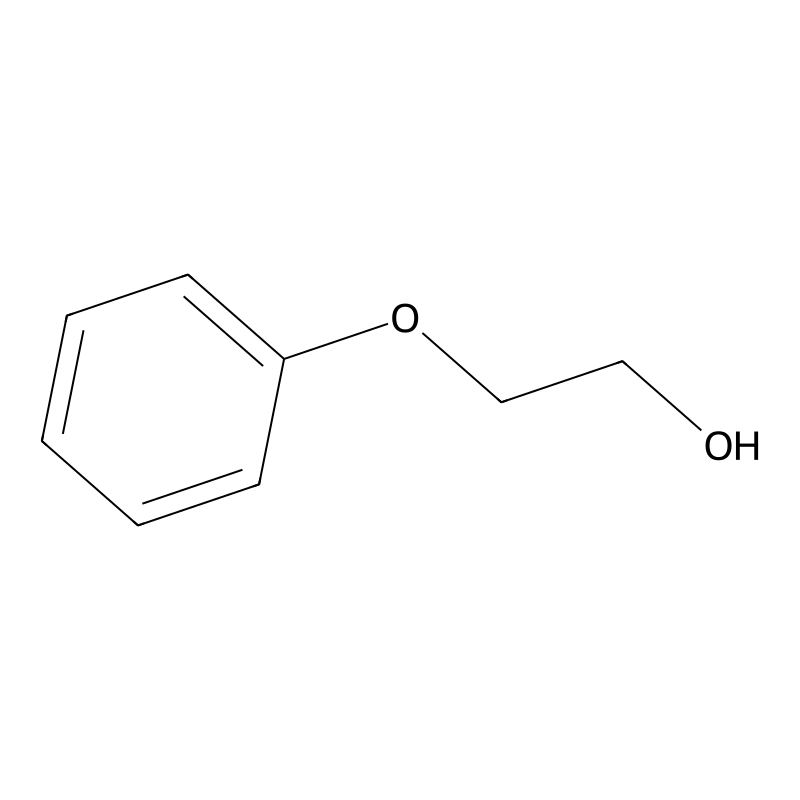

Phenoxyethanol

C8H10O2

C6H5OC2H4OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H10O2

C6H5OC2H4OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

24g/L at 20°C

Freely soluble in alcohol, ether, and sodium hydroxide

Soluble in ethanol, alkali, chloroform

2.67 g/100 mL water

In water, 2.6X10+4 mg/L at 20 °C

26700 mg/L @ 20 °C (exp)

Solubility in water, g/100ml: 2.7

Synonyms

Canonical SMILES

Preservative:

- One of the most prominent research applications of phenoxyethanol is its use as a preservative in various scientific experiments. Due to its broad-spectrum antimicrobial activity, it effectively inhibits the growth of bacteria, yeast, and mold in biological samples, cultures, and reagents []. This is crucial for maintaining the integrity and sterility of samples during research procedures.

Insect Repellent:

- Research has explored the potential of phenoxyethanol as a repellent against insects. Studies have shown it to be effective in repelling mosquitoes and other insects, making it a potential candidate for the development of insect repellents [].

Pharmaceutical Research:

- Phenoxyethanol exhibits some anesthetic properties and has been investigated in pharmaceutical research for its potential topical anesthetic applications []. However, further research is needed to determine its efficacy and safety in this context.

Penetration Enhancer:

- Some scientific research suggests that phenoxyethanol can act as a penetration enhancer. This means it can increase the permeability of the skin, allowing for better absorption of topically applied drugs or other substances []. This property holds promise for the development of more effective topical medications.

Solvent:

- Phenoxyethanol is also used as a solvent in some scientific research applications. It can dissolve various organic compounds, making it useful for extracting and purifying substances.

Phenoxyethanol is an organic compound with the chemical formula . It appears as a colorless, oily liquid and is classified as both a glycol ether and a phenol ether. This compound is commonly used as a preservative in various products, including cosmetics, pharmaceuticals, and vaccines, due to its bactericidal and bacteriostatic properties . Its molecular weight is 138.16 g/mol, and it has a boiling point of 247 °C and a melting point of 11-13 °C .

The primary mechanism of action of phenoxyethanol as a preservative is its disruption of bacterial cell membranes. It disrupts the phospholipid bilayer structure, leading to leakage of cellular contents and ultimately cell death.

Safety Considerations:

- Avoid contact with eyes.

- Use gloves when handling concentrated solutions.

- Be cautious when using on broken or irritated skin.

In terms of synthesis, phenoxyethanol is produced primarily through the hydroxyethylation of phenol, often via Williamson synthesis, which involves the reaction of phenol with ethylene oxide in the presence of alkali-metal hydroxides or borohydrides .

The primary method for synthesizing phenoxyethanol involves the Williamson ether synthesis. This process typically includes:

- Reactants: Phenol and ethylene oxide.

- Conditions: The reaction is conducted under basic conditions using alkali-metal hydroxides or borohydrides.

- Outcome: The result is phenoxyethanol, which can be purified through distillation or other separation techniques .

Phenoxyethanol has diverse applications across various industries:

- Cosmetics: Used as a preservative to inhibit microbial growth in products like shampoos, lotions, and make-up .

- Pharmaceuticals: Functions as a preservative in vaccines and other medicinal formulations .

- Industrial Uses: Acts as a solvent for dyes, inks, resins, and as a stabilizer in perfumes .

- Aquaculture: Serves as an anesthetic for fish during handling .

Research indicates that phenoxyethanol can interact with other compounds to enhance its efficacy. For instance, studies have shown that parabens may amplify the antimicrobial effects of phenoxyethanol when used together in cosmetic formulations . Additionally, while generally considered safe at low concentrations (typically below 1%), excessive exposure can lead to adverse reactions including skin irritation and allergic responses .

Phenoxyethanol shares similarities with several other compounds used for similar purposes. Here are some notable comparisons:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Benzyl Alcohol | Preservative and solvent | Less effective against fungi | |

| Ethylhexylglycerin | Skin conditioning agent and preservative | Also acts as a skin conditioning agent | |

| Methylparaben | Preservative | Has been linked to endocrine disruption | |

| Propylene Glycol | Solvent and preservative | Generally recognized as safe but can cause irritation | |

| Sodium Benzoate | Food preservative | Effective against yeast and mold |

Phenoxyethanol stands out due to its broad-spectrum antimicrobial activity coupled with its use in both cosmetic and pharmaceutical applications. Its ability to function effectively at low concentrations while minimizing allergenic potential further enhances its appeal compared to other preservatives .

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy serves as a fundamental analytical tool for the characterization and quantification of phenoxyethanol. The compound exhibits distinct absorption characteristics that enable reliable detection and analysis across various analytical applications.

Phenoxyethanol demonstrates optimal ultraviolet absorption at 220 nanometers, making this wavelength particularly suitable for analytical detection [1]. This primary absorption maximum is attributed to the phenoxy chromophore system within the molecular structure. Additionally, the compound shows significant absorption at 254 nanometers, which is commonly utilized in simultaneous analysis with paraben preservatives [1]. For high-performance liquid chromatography applications, 270 nanometers has been established as an effective detection wavelength, providing excellent sensitivity and selectivity for topical formulations [2].

The ultraviolet spectrum characteristics of phenoxyethanol in aqueous solutions demonstrate the absence of absorption above 290 nanometers, indicating the compound's stability under ambient conditions and confirming its structural integrity during analysis [3]. This spectroscopic behavior is consistent with the presence of the phenyl ether functional group, which contributes to the characteristic absorption patterns observed in the ultraviolet region.

Spectrophotometric methods utilizing ultraviolet-visible detection have been successfully applied for determining phenoxyethanol content in various matrices, including cosmetic formulations and pharmaceutical preparations [4]. The method demonstrates excellent linearity over wide concentration ranges and provides reliable quantitative results for routine analytical applications.

Infrared Spectroscopy

Fourier transform infrared spectroscopy represents a powerful technique for the structural identification and characterization of phenoxyethanol. The infrared spectrum provides detailed information about the functional groups present in the molecule and enables confirmation of structural integrity.

The mid-infrared spectrum of phenoxyethanol, recorded in the range of 4000 to 500 wavenumbers per centimeter, reveals characteristic absorption bands corresponding to specific molecular vibrations [5]. The hydroxyl group stretching vibration appears as a broad absorption band in the region around 3200-3600 wavenumbers per centimeter, indicating the presence of the terminal alcohol functionality [6].

Carbon-hydrogen stretching vibrations of the aromatic phenyl ring produce characteristic peaks in the 3000-3100 wavenumbers per centimeter region, while aliphatic carbon-hydrogen stretches from the ethoxy chain appear around 2800-3000 wavenumbers per centimeter [7]. The carbon-oxygen stretching vibrations from the ether linkage generate distinctive absorptions in the fingerprint region, typically observed between 1000-1300 wavenumbers per centimeter.

The aromatic carbon-carbon skeletal vibrations contribute to the complex absorption pattern observed in the 1400-1600 wavenumbers per centimeter region, providing additional confirmation of the phenyl ring system [8]. These spectroscopic features collectively provide a unique infrared fingerprint that enables unambiguous identification of phenoxyethanol in various analytical contexts.

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for phenoxyethanol, enabling detailed characterization of both the proton and carbon frameworks within the molecule.

Proton nuclear magnetic resonance analysis reveals distinctive chemical shift patterns that facilitate structural elucidation and purity assessment [9]. The aromatic protons of the phenyl ring system appear as multiplets in the 6.8-7.3 parts per million region, with integration patterns consistent with the monosubstituted benzene ring structure [10]. The methylene protons adjacent to the phenoxy oxygen atom produce a characteristic triplet pattern around 4.1 parts per million, while the terminal hydroxyl-bearing methylene group generates signals around 3.8 parts per million.

The hydroxyl proton typically appears as a broad singlet in the 2.0-3.0 parts per million region, though its chemical shift and multiplicity may vary depending on the solvent system and concentration [11]. Integration of these signals provides quantitative information about the structural components and can be utilized for purity determination, with nuclear magnetic resonance purity values consistently achieving greater than 97 percent [9].

Carbon-13 nuclear magnetic resonance analysis provides complementary information about the carbon framework, revealing distinct signals for aromatic carbons in the 110-160 parts per million region and aliphatic carbons at 60-70 parts per million [11]. The phenoxy carbon appears around 157 parts per million, while the hydroxyl-bearing carbon produces a signal near 61 parts per million. These spectroscopic parameters enable complete structural verification and support comprehensive analytical characterization of phenoxyethanol samples.

Chromatographic Methodologies

High-Performance Liquid Chromatography

High-performance liquid chromatography represents the most widely employed analytical technique for the quantitative determination of phenoxyethanol across diverse application areas. Multiple validated methods have been developed utilizing different column chemistries and mobile phase compositions to achieve optimal separation and detection.

Reversed-phase chromatography using octadecylsilane columns has been extensively validated for phenoxyethanol analysis [2]. A method employing a C18 column (150×4.6 millimeters, 5 micrometers particle size) with isocratic elution using acetonitrile-water (50:50, volume/volume) as the mobile phase provides excellent separation and reproducibility [2]. The flow rate of 1.0 milliliters per minute at a column temperature of 30 degrees Celsius ensures optimal chromatographic performance, with detection accomplished using diode array detection at 270 nanometers.

Alternative column chemistries, including octylsilane phases, have demonstrated superior selectivity for certain applications [12]. The C8 stationary phase with acetonitrile-tetrahydrofuran-water (21:13:66, volume/volume/volume) mobile phase composition enables simultaneous determination of phenoxyethanol with other preservatives [13]. This system provides baseline resolution with retention times typically ranging from 4.5 to 8.5 minutes, depending on the specific chromatographic conditions employed.

Ultra-high-performance liquid chromatography methods have been developed for enhanced sensitivity and reduced analysis time [14]. These approaches utilize smaller particle size columns and optimized gradient elution programs to achieve improved separation efficiency and shorter run times. The method validation demonstrates excellent performance characteristics with linear calibration curves, low detection limits, and robust analytical performance suitable for routine quality control applications.

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry provides powerful analytical capabilities for phenoxyethanol analysis, particularly in forensic applications and complex matrix analyses where high selectivity and sensitivity are required.

Capillary gas chromatography utilizing polar stationary phases has been optimized for phenoxyethanol analysis [15]. A DB-WAX column (30 meters × 250 micrometers × 0.25 micrometers film thickness) with helium carrier gas at 1.3 milliliters per minute flow rate provides excellent chromatographic resolution. The temperature program typically initiates at 50 degrees Celsius with a ramp rate of 18 degrees Celsius per minute to 204 degrees Celsius, followed by 5 degrees Celsius per minute to 230 degrees Celsius.

Mass spectrometric detection employs electron ionization at 70 electron volts, generating characteristic fragmentation patterns that enable unambiguous identification [16]. The molecular ion peak appears at mass-to-charge ratio 138, corresponding to the molecular weight of phenoxyethanol [17]. Significant fragment ions include mass-to-charge ratios 94, 77, and 66, which represent characteristic losses from the molecular ion and provide structural confirmation [15].

Single ion monitoring mode can be employed for enhanced sensitivity, focusing on specific mass-to-charge ratios that correspond to phenoxyethanol and its characteristic fragments [18]. This approach enables detection limits in the nanogram range and provides excellent selectivity even in complex matrices such as ink formulations and environmental samples.

Reversed-Phase Liquid Chromatography

Reversed-phase liquid chromatography has been extensively developed and validated for phenoxyethanol analysis across multiple application areas, with particular emphasis on pharmaceutical and cosmetic formulations.

Method development has focused on optimizing mobile phase composition to achieve optimal retention and peak shape characteristics [19]. Acetonitrile-water binary systems provide excellent chromatographic performance, with the organic modifier concentration typically ranging from 45 to 55 percent to achieve suitable retention times [12]. The addition of small amounts of tetrahydrofuran can enhance peak symmetry and improve resolution when analyzing complex mixtures containing multiple preservatives.

Column selection plays a critical role in method performance, with both C18 and C8 phases demonstrating excellent suitability for phenoxyethanol analysis [20]. The C18 phase provides stronger retention and improved selectivity for phenolic compounds, while C8 phases offer reduced retention times and enhanced compatibility with aqueous samples. Column dimensions of 150×4.6 millimeters with 5 micrometer particle size represent the standard configuration for most applications.

Detection wavelength optimization has established 258 nanometers as the preferred monitoring wavelength for simultaneous analysis with paraben preservatives [13]. Alternative wavelengths of 270 nanometers provide enhanced sensitivity for single-component analysis [2]. Diode array detection enables spectral confirmation of peak identity and purity assessment, providing additional analytical confidence for regulatory compliance applications.

Validation Parameters for Analytical Methods

Limits of Detection and Quantification

Analytical method validation requires rigorous determination of detection and quantification limits to establish the minimum concentrations that can be reliably measured. These parameters represent critical performance characteristics that define the analytical method's capability for trace-level analysis.

Detection limits for phenoxyethanol analysis vary significantly depending on the analytical technique and matrix complexity. High-performance liquid chromatography methods achieve detection limits ranging from 31.25 nanograms per milliliter for topical formulations to 1.3×10⁻⁴ milligrams per milliliter for vaccine preparations [2] [14]. Ultra-high-performance liquid chromatography provides enhanced sensitivity compared to conventional high-performance liquid chromatography, enabling detection of phenoxyethanol at substantially lower concentrations.

Quantification limits demonstrate similar variation across different analytical approaches. Conventional reversed-phase liquid chromatography methods establish quantification limits around 0.15 milligrams per milliliter for lubricant formulations [12], while optimized ultra-high-performance liquid chromatography achieves quantification limits as low as 2.7×10⁻⁴ milligrams per milliliter [14]. These values represent the lowest concentrations at which quantitative results can be obtained with acceptable precision and accuracy.

Gas chromatography-mass spectrometry approaches provide exceptional sensitivity for phenoxyethanol analysis, particularly when utilizing selected ion monitoring acquisition modes [16]. Detection limits in the nanogram range have been achieved for forensic applications, enabling analysis of trace amounts in complex matrices such as ink formulations and environmental samples [15].

Linearity Ranges and Calibration Curves

Analytical method linearity represents a fundamental validation parameter that establishes the concentration range over which the method provides proportional response. Comprehensive linearity studies have been conducted across multiple analytical platforms to define appropriate working ranges for phenoxyethanol analysis.

High-performance liquid chromatography methods demonstrate excellent linearity over concentration ranges from 0.125 to 0.375 milligrams per milliliter for topical formulations [2]. The correlation coefficients consistently exceed 0.9999, indicating exceptional linear relationship between concentration and detector response. Extended linearity ranges from 0.1 to 50 milligrams per milliliter have been established for standard solution analysis, providing broad analytical coverage for diverse application requirements [21].

Ultra-high-performance liquid chromatography validation demonstrates linearity from 0.07 to 1.1 milligrams per milliliter with correlation coefficients of 0.999 [14]. This range encompasses typical concentrations encountered in pharmaceutical and vaccine formulations, providing adequate analytical coverage for regulatory compliance applications. The linearity assessment includes multiple concentration levels with triplicate analysis at each level to ensure statistical validity.

Calibration curve construction follows standardized protocols utilizing least-squares regression analysis to establish the mathematical relationship between concentration and response [22]. Quality control standards are incorporated at multiple concentration levels to monitor analytical performance and ensure continued method reliability. The acceptance criteria typically require correlation coefficients greater than 0.995 and residual analysis to confirm the appropriateness of the linear model.

Precision and Accuracy Metrics

Analytical method precision encompasses both repeatability and intermediate precision components, representing critical validation parameters that establish the method's reliability for routine analytical applications.

Repeatability studies demonstrate excellent precision characteristics across multiple analytical platforms. High-performance liquid chromatography methods achieve relative standard deviation values consistently less than 1 percent for phenoxyethanol analysis in various matrices [2] [23]. These precision values are obtained through six replicate analyses at 100 percent of the target concentration, representing optimal analytical conditions.

Intermediate precision studies evaluate method performance under varied analytical conditions, including different analysts, instruments, and analysis days [24]. The relative standard deviation values for intermediate precision typically range from 0.5 to 1.0 percent, confirming the robustness of validated analytical methods [2]. These studies provide confidence that the analytical method will perform consistently across different laboratory environments and analytical personnel.

Accuracy assessment utilizes recovery studies at multiple concentration levels to establish the method's ability to determine true analyte concentrations [25]. Recovery values for phenoxyethanol analysis consistently range from 96.5 to 102.86 percent across different matrices and analytical methods [2] [14] [12]. These recovery values demonstrate excellent accuracy and confirm the absence of significant systematic bias in the analytical procedures.

Purity

Physical Description

Liquid

Clear liquid with a pleasant odor; [CAMEO]

OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

boiling point equals 473 °F

245.2 °C

Liquid; bp: 243 °C /2-Phenoxyethanol acetate/

237.00 to 238.00 °C. @ 760.00 mm Hg

245 °C

Flash Point

Flash point equals 250 °F

260 °F (127 °C) (Closed cup)

127 °C c.c.

Heavy Atom Count

Taste

Vapor Density

4.8 (Air = 1)

Relative vapor density (air = 1): 4.8

Density

1.1094 at 20 °C/20 °C

Bulk density: 9.2 lb/gal

Relative density (water = 1): 1.1

LogP

log Kow = 1.16

1.2

Odor

Decomposition

Appearance

Melting Point

14 °C

11-13 °C

Storage

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Therapeutic Uses

Anti-Infective Agents, Local; Anesthetics

Phenoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum. It is less effective against Proteus vulgaris, other Gram-negative organisms, and Gram-positive organisms. It has been used as a preservative at a concentration of 1%. A wider spectrum of antimicrobial activity is obtained with preservative mixtures of phenoxyethanol and hydroxybenzoates. Phenoxyethanol may be used as a 2.2% solution or a 2% cream for the treatment of superficial wounds, burns, or abscesses infected by Pseudomonas aeruginosa. In skin infection derivatives of phenoxyethanol are used with either cyclic acid or zinc undecenoate.

TOPICAL ANTISEPTIC

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

0.007 [mmHg]

0.007 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 0.0013

Pictograms

Irritant

Other CAS

9004-78-8

Absorption Distribution and Excretion

A pharmacokinetic study of phenoxyethanol was performed using a mass spectrometry model for simultaneous analysis of phenoxyethanol (PE) and its major metabolite, phenoxyacetic acid (PAA), in rat plasma, urine, and 7 different tissues. The absolute topical bioavailability of PE was 75.4% and 76.0% for emulsion and lotion, respectively. Conversion of PE to PAA was extensive, with the average AUCPAA-to-AUCPE ratio being 4.4 and 5.3 for emulsion and lotion, respectively. The steady-state tissue-to-plasma PE concentration ratio (Kp) was higher than unity for kidney, spleen, heart, brain, and testis and was lower (0.6) for lung and liver, while the metabolite Kp ratio was higher than unity for kidney, liver, lung, and testis and was lower (0.3) for other tissues.

... An entire oral dose of 11 mg of unlabelled 2-phenoxyethanol was accounted for in the urine of one healthy male volunteer as 2-phenoxyacetic acid. Most of the acid was excreted unconjugated.

The fate of 2-phenoxyethanol in rats and humans has been investigated. More than 90% of an oral dose of 16, 27 or 160 mg/kg bw of (2-(14)C)phenoxyethanol given to male Colworth rats by gavage was excreted in the urine within 24 hr. A female rat also excreted about 90% of a dose of 27 mg/kg bw in the urine within 24 hr. Approximately 2 and 1.3% of the ingested dose was recovered from expired air of female and male rats, respectively. The rate of intestinal absorption was rapid, with 60-70% of the excreted (14)C detected at 3 hr and > 95% of the total 4-day urinary (14)C detected within the first 24 hr. Trace amounts of radioactivity were detected in feces. Four days after dosing, only trace amounts of radioactivity remained in the carcass, primarily in the liver (< 0.2% of the dose), fat and muscle. At 4 days, the (14)C concentration in blood was only 0.001.

... NOT READILY ABSORBED THROUGH THE SKIN IN ACUTELY TOXIC AMT.

2-PHENOXYETHANOL (0.1-0.5 ML/L) SEDATED OR ANESTHETIZED FISH WITHIN MINUTES WHEN THE ANIMALS WERE IMMERSED IN THE AGENT. WHEN ADMIN IN THIS WAY, THE ANESTHETIC WAS ABSORBED INTO THE BLOOD STREAM THROUGH THE GILL LAMELLAE.

Metabolism Metabolites

Once hydrolyzed, 2-phenoxyethanol is rapidly absorbed and oxidized to phenoxyacetic acid ...

YIELDS PHENOL IN CONIOPHORA, IN PLEUROTUS, & IN POLYSTICTUS ... . /FROM TABLE/

The toxicity of glycol ethers is associated with their oxidation to the corresponding aldehyde and alkoxyacetic acid by cytosolic alcohol dehydrogenase (ADH; EC 1.1.1.1.) and aldehyde dehydrogenase (ALDH; 1.2.1.3). Dermal exposure to these compounds can result in localised or systemic toxicity including skin sensitisation and irritancy, reproductive, developmental and hematological effects. It has previously been shown that skin has the capacity for local metabolism of applied chemicals. Therefore, there is a requirement to consider metabolism during dermal absorption of these compounds in risk assessment for humans. Cytosolic fractions were prepared from rat liver, and whole and dermatomed skin by differential centrifugation. Rat skin cytosolic fractions were also prepared following multiple dermal exposure to dexamethasone, ethanol or 2-butoxyethanol (2-BE). The rate of ethanol, 2-ethoxyethanol (2-EE), ethylene glycol, 2-phenoxyethanol (2-PE) and 2-BE conversion to alkoxyacetic acid by ADH/ALDH in these fractions was continuously monitored by UV spectrophotometry via the conversion of NAD+ to NADH at 340 nm. Rates of ADH oxidation by rat liver cytosol were greatest for ethanol followed by 2-EE >ethylene glycol >2-PE >2-BE. However, the order of metabolism changed to 2-BE >2-PE >ethylene glycol >2-EE >ethanol using whole and dermatomed rat skin cytosolic fractions, with approximately twice the specific activity in dermatomed skin cytosol relative to whole rat skin. This suggests that ADH and ALDH are localised in the epidermis that constitutes more of the protein in dermatomed skin than whole skin cytosol. Inhibition of ADH oxidation in rat liver cytosol by pyrazole was greatest for ethanol followed by 2-EE >ethylene glycol >2-PE >2-BE, but it only inhibited ethanol metabolism by 40% in skin cytosol. Disulfiram completely inhibited alcohol and glycol ether metabolism in the liver and skin cytosolic fractions. Although ADH1, ADH2 and ADH3 are expressed at the protein level in rat liver, only ADH1 and ADH2 are selectively inhibited by pyrazole and they constitute the predominant isoforms that metabolise short-chain alcohols in preference to intermediate chain-length alcohols. However, ADH1, ADH3 and ADH4 predominate in rat skin, demonstrate different sensitivities to pyrazole, and are responsible for metabolising glycol ethers. ALDH1 is the predominant isoform in rat liver and skin cytosolic fractions that is selectively inhibited by disulfiram and responds to the amount of aldehyde formed by the ADH isoforms expressed in these tissues. Thus, the different affinity of ADH and ALDH for alcohols and glycol ethers of different carbon-chain length may reflect the relative isoform expression in rat liver and skin. Following multiple topical exposure, ethanol metabolism increased the most following ethanol treatment, and 2-BE metabolism increased the most following 2-BE treatment. Ethanol and 2-BE may induce specific ADH and ALDH isoforms that preferentially metabolise short-chain alcohols (i.e. ADH1, ALDH1) and longer chain alcohols (i.e. ADH3, ADH4, ALDH1), respectively. Treatment with a general inducing agent such as dexamethasone enhanced ethanol and 2-BE metabolism suggesting induction of multiple ADH isoforms.

Studies were conducted... to evaluate the in vitro hemolytic potential of / ethylene glycol phenyl ether/ EGPE and its major metabolite using rabbit red blood cells (RBC). Phenoxyacetic acid (PAA) was identified as a major blood metabolite of EGPE. In vitro exposure of female rabbit erythrocytes indicated EGPE to be considerably more hemolytic than PAA.

Oxidized to the corresponding aldehyde and alkoxyacetic acid by alcohol dehydrogenase (ADH; EC 1.1.1.1) and aldehyde dehydrogenase (ALDH; EC 1.2.1.3), respectively. (A15201)

Wikipedia

Maraviroc

Drug Warnings

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Fragrance Ingredients

Cosmetics -> Preservative

Methods of Manufacturing

Obtained by treating phenol with ethylene oxide in an alkaline medium.

Produced by the hydroxyethylation of phenol ... in the presence of alkali-metal hydroxides or alkali metal borohydrides.

General Manufacturing Information

Miscellaneous Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Transportation Equipment Manufacturing

Wholesale and Retail Trade

Printing and Related Support Activities

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Plastics Product Manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Adhesive Manufacturing

Ethanol, 2-phenoxy-: ACTIVE

Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

A thin layer chromatography procedure is presented for the separation and identification of preservatives that are listed in the current European Economic Community Council Directive on cosmetic products or have been permitted in the past. The method consists of extraction of acidified cosmetics with methanol, separation of the extractions by thin layer chromatography on aluminum oxide and silica gel-coated plates using 1 developing solvent, and visualization of the preservatives on the plates using short-wave-length ultraviolet light and 6 detection reagents. The retention behavior and the detectability of 88 preservatives were investigated, of which 74 were characterized by this method. The preservatives in 14 commercial cosmetic products were tentatively identified by the procedure described. In general this method will permit the routine detection of preservatives in cosmetics in an approx concn of 0.1% (wt/wt).

Stability Shelf Life

Dates

2. Api AM, Belsito D, Botelho D, Bruze M, Burton GA Jr, Buschmann J, Dagli ML, Date M, Dekant W, Deodhar C, Francis M, Fryer AD, Jones L, Joshi K, La Cava S, Lapczynski A, Liebler DC, O'Brien D, Patel A, Penning TM, Ritacco G, Romine J, Sadekar N, Salvito D, Schultz TW, Sipes IG, Sullivan G, Thakkar Y, Tokura Y, Tsang S. RIFM fragrance ingredient safety assessment, 2-phenoxyethanol, CAS Registry Number 122-99-6. Food Chem Toxicol. 2019 Aug;130 Suppl 1:110629. doi: 10.1016/j.fct.2019.110629. Epub 2019 Jun 23. PMID: 31242430.

3. Li DG, Du HY, Gerhard S, Imke M, Liu W. Inhibition of TRPV1 prevented skin irritancy induced by phenoxyethanol. A preliminary in vitro and in vivo study. Int J Cosmet Sci. 2017 Feb;39(1):11-16. doi: 10.1111/ics.12340. Epub 2016 Jun 28. PMID: 27168163.

4. Aranzabal MA, Arruti N, Joral A, Lasa EM, Martínez S, Echenagusia MA. Contact urticaria caused by phenoxyethanol in ultrasound gel. Contact Dermatitis. 2019 Aug;81(2):132-133. doi: 10.1111/cod.13255. Epub 2019 Apr 13. PMID: 30820971.

5. Scognamiglio J, Jones L, Letizia CS, Api AM. Fragrance material review on 2-phenoxyethanol. Food Chem Toxicol. 2012 Sep;50 Suppl 2:S244-55. doi: 10.1016/j.fct.2011.10.030. Epub 2011 Oct 19. PMID: 22036980.